

# Application Notes and Protocols: ITK7 In Vitro PARP11 Enzymatic Assay

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## Compound of Interest

Compound Name: *PARP11 inhibitor ITK7*

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## Abstract

This document provides a detailed protocol for an in vitro enzymatic assay to evaluate the inhibitory activity of compounds against Poly(ADP-ribose) polymerase 11 (PARP11), with a specific focus on the potent and selective inhibitor, ITK7. PARP11 is a mono-ADP-ribosyltransferase (MARylating enzyme) involved in various cellular processes, and its dysregulation has been implicated in disease. Understanding the potency and selectivity of inhibitors like ITK7 is crucial for the development of targeted therapeutics. The protocol described herein is based on a robust and sensitive in vitro auto-mono-ADP-ribosylation (auto-MARylation) assay.

## Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose units from NAD<sup>+</sup> to target proteins. While some PARPs create long chains of poly(ADP-ribose), others, like PARP11, are mono(ADP-ribose) transferases (MARylating enzymes). PARP11 has been shown to localize to the nuclear envelope and is implicated in cellular processes such as the regulation of interferon signaling. The development of potent and selective inhibitors is essential to probe the biological functions of PARP11 and for its validation as a therapeutic target.

ITK7 has been identified as a potent and selective small-molecule inhibitor of PARP11.<sup>[1][2][3]</sup> It exhibits significant inhibitory activity against PARP11's MARYlation function.<sup>[4][5]</sup> This application note details the protocol used to quantify the inhibitory potency of ITK7 against PARP11 in a biochemical assay format.

## Principle of the Assay

The in vitro PARP11 enzymatic assay is designed to measure the auto-mono-ADP-ribosylation (auto-MARYlation) activity of the PARP11 enzyme. The assay relies on the use of a modified NAD<sup>+</sup> analog, such as biotinylated NAD<sup>+</sup> or 6-alkyne-NAD<sup>+</sup>. In the presence of this analog, the active PARP11 enzyme catalyzes the transfer of the modified ADP-ribose moiety onto itself. The extent of this auto-MARYlation can then be quantified.

When screening an inhibitor like ITK7, the compound is pre-incubated with the PARP11 enzyme before the addition of the NAD<sup>+</sup> analog. An effective inhibitor will bind to the enzyme's active site, preventing the subsequent transfer of the modified ADP-ribose. The inhibitory potency is determined by measuring the reduction in the auto-MARYlation signal in the presence of the inhibitor compared to a control without the inhibitor. This allows for the calculation of the half-maximal inhibitory concentration (IC<sub>50</sub>), a key parameter for characterizing the inhibitor's potency.

## Data Presentation

The inhibitory activity of ITK7 against PARP11 is summarized in the table below. The data is compiled from published literature.<sup>[1][2]</sup>

Compound	Target	Assay Type	IC <sub>50</sub> (nM)	EC <sub>50</sub> (nM)	Selectivity	Reference
ITK7	PARP11	In Vitro Enzymatic Assay	14	-	>200-fold over other PARPs	<sup>[1][4]</sup>
ITK7	PARP11	Cellular Auto- MARYlation	-	13	-	<sup>[2]</sup>

## Experimental Protocols

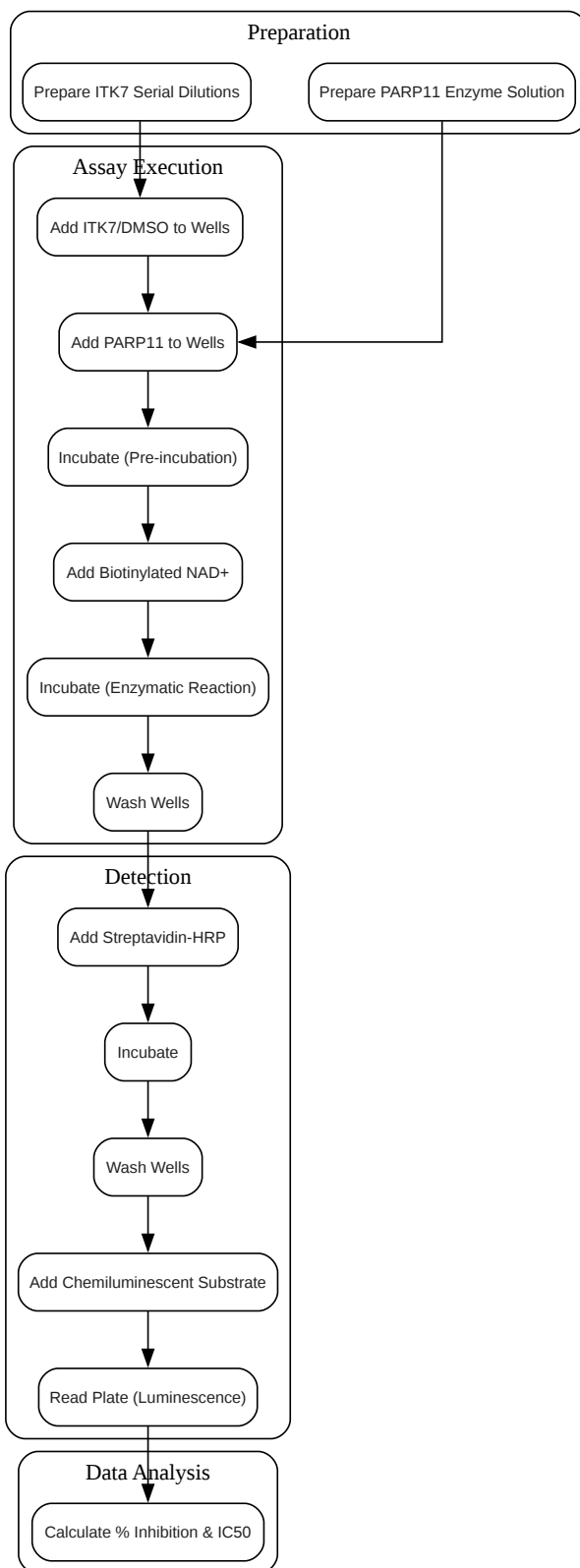
This section details the necessary reagents, equipment, and step-by-step procedure for performing the in vitro PARP11 enzymatic assay to evaluate inhibitors like ITK7. The protocol is adapted from the "PARP activity screening and inhibitor testing assay (PASTA)" method.[\[6\]](#)[\[7\]](#)

## Reagents and Materials

- Recombinant Human PARP11: Purified, active recombinant human PARP11 (e.g., amino acids 8-338 with an N-terminal GST-tag and C-terminal His-tag, expressed in a suitable system like Sf9 insect cells).[\[8\]](#)
- ITK7 Stock Solution: 10 mM stock solution of ITK7 in 100% DMSO.
- NAD<sup>+</sup> Analog:
  - Biotinylated NAD<sup>+</sup> (for chemiluminescent or fluorescent detection)
  - 6-alkyne-NAD<sup>+</sup> (for click chemistry-based detection)[\[9\]](#)
- Assay Plates: 96-well or 384-well plates (e.g., Ni-NTA coated plates for His-tagged enzymes).[\[7\]](#)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM MgCl<sub>2</sub>.
- Lysis Buffer (for protein purification): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM MgCl<sub>2</sub>, 0.1 mg/ml lysozyme, 1 µg/ml DNase, and protease inhibitor cocktail.[\[10\]](#)
- Wash Buffer: Assay buffer containing 0.05% Tween-20.
- Detection Reagents (example for biotinylated NAD<sup>+</sup>):
  - Streptavidin-HRP conjugate
  - Chemiluminescent HRP substrate (e.g., ECL)
- Plate Reader: Capable of measuring chemiluminescence or fluorescence, depending on the detection method.

- Standard Laboratory Equipment: Pipettes, sterile tubes, etc.

## Experimental Workflow Diagram



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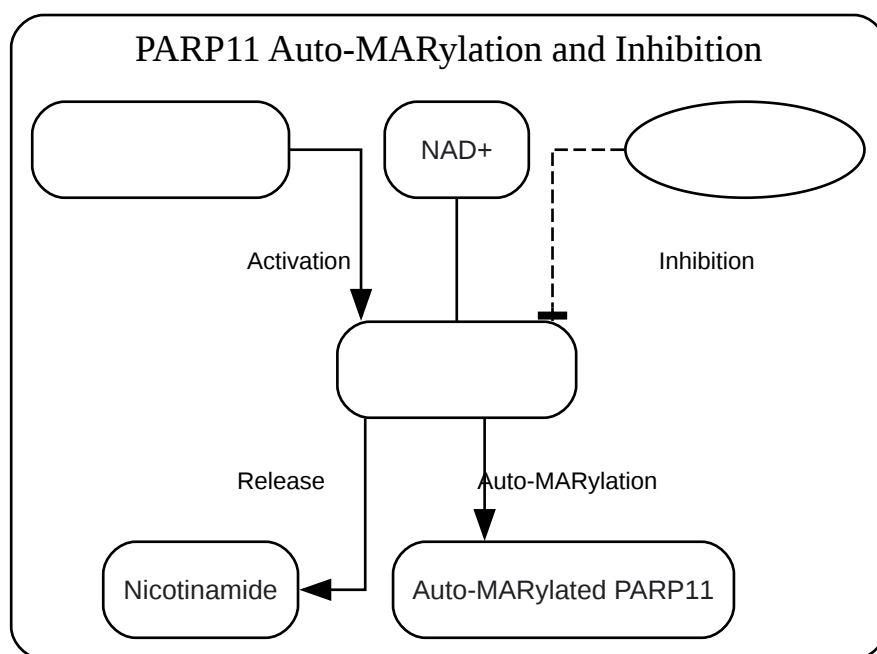
Caption: Experimental workflow for the in vitro PARP11 enzymatic assay.

## Step-by-Step Protocol

- Preparation of ITK7 Dilutions:
  - Prepare a serial dilution of the 10 mM ITK7 stock solution in 100% DMSO.
  - Further dilute the ITK7 serial dilutions and a DMSO control into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g.,  $\leq 1\%$ ).
- Assay Plate Preparation:
  - If using His-tagged PARP11 and Ni-NTA plates, pre-coat the wells with the recombinant PARP11 enzyme.<sup>[7]</sup> Alternatively, the assay can be performed in solution in standard high-binding plates.
- Inhibitor and Enzyme Incubation:
  - Add the diluted ITK7 or DMSO vehicle control to the wells of the assay plate.
  - Add the recombinant human PARP11 enzyme to each well.
  - The final volume and concentration of PARP11 should be optimized for the specific assay format and detection method.
  - Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
- Enzymatic Reaction Initiation:
  - Initiate the auto-MARylation reaction by adding the biotinylated NAD<sup>+</sup> solution to each well. The final concentration of biotinylated NAD<sup>+</sup> should be optimized and is typically in the low micromolar range.

- Incubate the plate at room temperature for a set period (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.
- Detection of Auto-MARylation (for biotinylated NAD<sup>+</sup>):
  - After the reaction incubation, wash the plate multiple times with wash buffer to remove unbound reagents.
  - Add Streptavidin-HRP conjugate diluted in a suitable blocking buffer to each well.
  - Incubate the plate at room temperature for 30-60 minutes.
  - Wash the plate again multiple times with wash buffer to remove unbound Streptavidin-HRP.
  - Add the chemiluminescent HRP substrate to each well.
  - Immediately measure the luminescence signal using a plate reader.
- Data Analysis:
  - Subtract the background signal (wells with no enzyme or no NAD<sup>+</sup>).
  - Calculate the percent inhibition for each ITK7 concentration relative to the DMSO control wells (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).
  - Plot the percent inhibition against the logarithm of the ITK7 concentration.
  - Determine the IC<sub>50</sub> value by fitting the data to a suitable dose-response curve using a non-linear regression model.

## Signaling Pathway Diagram



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Caption: PARP11 auto-MARylation and its inhibition by ITK7.

## Conclusion

This application note provides a comprehensive protocol for the in vitro enzymatic assay of PARP11, a critical tool for the discovery and characterization of novel inhibitors. The detailed methodology for evaluating the potent **PARP11 inhibitor ITK7** serves as a robust template for screening and profiling other potential drug candidates targeting this enzyme. The provided data and diagrams offer a clear understanding of the assay's principles and workflow, making it a valuable resource for researchers in the field of drug discovery and chemical biology.

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